molecular formula C14H15N3O B8136746 (S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8136746
M. Wt: 241.29 g/mol
InChI Key: MXGVSUNPVBKRCD-GFCCVEGCSA-N
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Description

(S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of an oxazole ring fused with a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods are designed to be eco-friendly, safe, and atom-economical .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced manufacturing technologies may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxazole ring with a naphthyridine moiety makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(4S)-2-(1,8-naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9(2)12-8-18-14(17-12)11-6-5-10-4-3-7-15-13(10)16-11/h3-7,9,12H,8H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGVSUNPVBKRCD-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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